

# Application Notes and Protocols for TAM470 (Tosedostat) Delivery in Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TAM470

Cat. No.: B12407095

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## Introduction

**TAM470**, also known as Tosedostat (CHR-2797), is an orally bioavailable aminopeptidase inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models.[1][2] It functions as a prodrug, which is converted intracellularly to its active metabolite, CHR-79888.[3] This active form inhibits M1 family aminopeptidases, leading to the depletion of intracellular amino acids, suppression of protein synthesis, and subsequent apoptosis in cancer cells.[1][4] The primary downstream target of this amino acid deprivation response is the mTOR signaling pathway.[3] These application notes provide detailed protocols for the preparation and administration of **TAM470** in rodent models, summarize key quantitative data from preclinical and clinical studies, and illustrate the relevant biological pathways.

## Data Presentation: Quantitative Summary of TAM470 (Tosedostat) Administration

The following table summarizes key parameters related to the administration and pharmacokinetics of Tosedostat in preclinical and clinical settings. It is important to note that detailed pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, AUC) in rodent models are not readily available in the public literature; therefore, human pharmacokinetic data is provided for reference.

Parameter	Animal Model / Species	Value	Route of Administration	Vehicle/Formulation	Citation
Dosage	Nude Mice (MF1 nu/nu) with MDA-MB-435 xenograft	100 mg/kg	Oral (p.o.), daily	Not specified in abstract	<a href="#">[1]</a>
Dosage	Rats (CBH/cbi) with various tumor models	~100 mg/kg	Oral (p.o.), daily	Not specified in abstract	<a href="#">[2]</a>
Dosage	NOD/SCID IL2R gamma null mice with H929 myeloma cells	75 mg/kg	Oral (p.o.)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	<a href="#">[5]</a>
Active Metabolite Concentration in Tumor	Animal Models (unspecified)	250-750 ng/mL (of CHR-79888) 24h post-dose	Oral (p.o.)	Not specified	<a href="#">[5]</a>
Terminal Half-life (Tosedostat)	Human	~1 - 3.5 hours	Oral	Not applicable	<a href="#">[5]</a> <a href="#">[6]</a>
Terminal Half-life (Active Metabolite CHR-79888)	Human	~6 - 11 hours	Oral	Not applicable	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

## Protocol 1: Preparation of TAM470 (Tosedostat) for Oral Gavage in Mice

This protocol is based on a formulation described for in vivo experiments.<sup>[5]</sup>

Materials:

- **TAM470** (Tosedostat) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Prepare a Stock Solution:
  - Weigh the required amount of **TAM470** powder to prepare a concentrated stock solution in DMSO. For example, to make a 25 mg/mL stock solution, dissolve 25 mg of **TAM470** in 1 mL of DMSO.
  - Vortex thoroughly until the powder is completely dissolved. This clear stock solution can be stored at -20°C for up to a year or -80°C for up to two years.<sup>[5]</sup>
- Prepare the Working Solution (for immediate use):
  - The following volumes are for preparing 1 mL of a working solution. The final concentration of **TAM470** will depend on the concentration of your stock solution. For a

final concentration of 2.5 mg/mL using a 25 mg/mL stock:

- In a sterile microcentrifuge tube, add 400 µL of PEG300.
- Add 100 µL of the **TAM470** DMSO stock solution (25 mg/mL) to the PEG300. Vortex until the solution is homogeneous.
- Add 50 µL of Tween-80 and mix thoroughly by vortexing.
- Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex again to ensure a uniform suspension.
- Note: The final concentration of DMSO in this formulation is 10%. It is recommended to keep the proportion of DMSO below 2% if the animal's health is a concern.<sup>[5]</sup> Adjust the stock solution concentration and volumes accordingly if a lower DMSO percentage is required.
- Important: The working solution for in vivo experiments should be prepared fresh on the day of use.<sup>[5]</sup>

## Protocol 2: Oral Administration of TAM470 (Tosedostat) to Mice

This protocol outlines the standard procedure for oral gavage in mice. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Prepared **TAM470** working solution
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
- 1 mL syringes
- Mouse scale for accurate body weight measurement

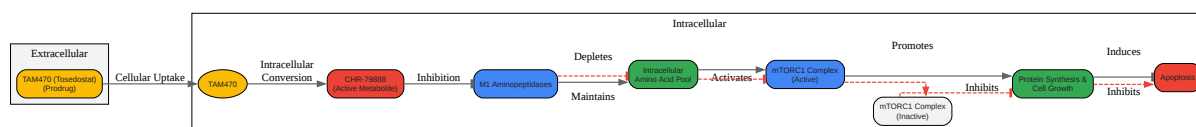
Procedure:

- Animal Preparation:
  - Weigh each mouse accurately to calculate the precise volume of the **TAM470** solution to be administered. The volume is typically in the range of 5-10 mL/kg body weight.
  - For a 75 mg/kg dose using a 2.5 mg/mL solution, a 20g mouse would require:
    - $(75 \text{ mg/kg} * 0.02 \text{ kg}) / 2.5 \text{ mg/mL} = 0.6 \text{ mL}$  (This is a large volume for a mouse. The concentration of the working solution should be adjusted to keep the gavage volume manageable, ideally around 100-200  $\mu\text{L}$ ).
    - Revised Example: For a 7.5 mg/mL working solution, the volume would be 0.2 mL (200  $\mu\text{L}$ ).
- Administration:
  - Draw the calculated volume of the **TAM470** working solution into a 1 mL syringe fitted with a gavage needle.
  - Securely restrain the mouse, ensuring its head and body are held in a straight line to facilitate the passage of the gavage needle.
  - Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the esophagus. Do not force the needle.
  - Once the needle is correctly positioned in the stomach, slowly dispense the solution.
  - Withdraw the needle smoothly and return the mouse to its cage.
- Monitoring:
  - Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing, which could indicate improper gavage technique.
  - Continue to monitor the animals daily according to the experimental plan for clinical signs and tumor growth.

# Signaling Pathways and Experimental Workflows

## Mechanism of Action: TAM470 (Tosedostat) Signaling Pathway

**TAM470** (Tosedostat) is a prodrug that enters the cell and is converted to its active metabolite, CHR-79888. This metabolite inhibits various M1 aminopeptidases, which are crucial for the final steps of protein recycling. The inhibition of these enzymes leads to a depletion of the intracellular amino acid pool. This state of amino acid deprivation is sensed by the cell, leading to the inhibition of the mTORC1 signaling complex, a master regulator of cell growth and protein synthesis.[3][6] The downstream effects include the inhibition of S6K1 and 4E-BP1, which ultimately results in the cessation of protein synthesis, cell growth arrest, and apoptosis.[3]

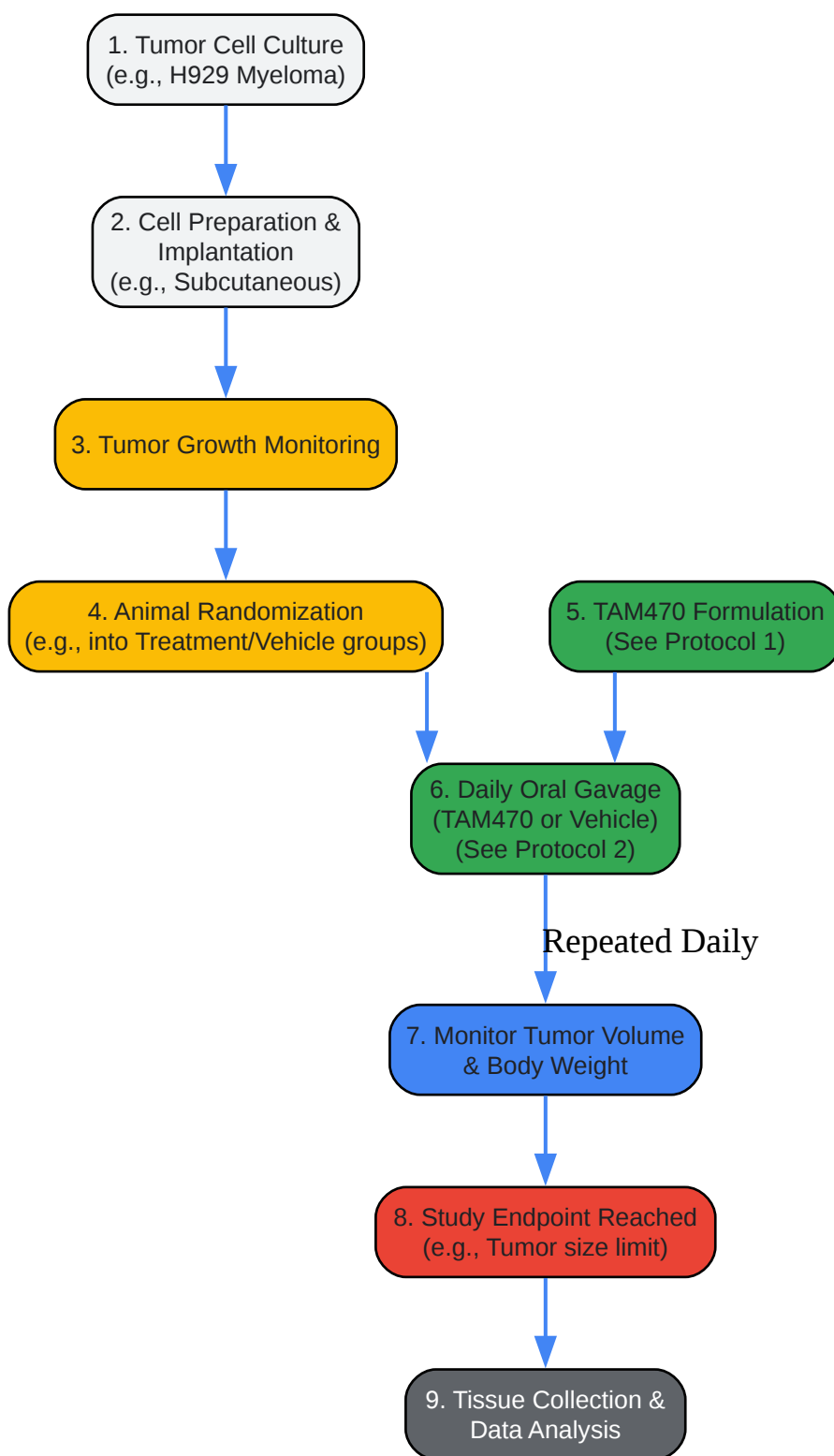


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Caption: Mechanism of **TAM470** (Tosedostat) action.

## Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of **TAM470** in a mouse xenograft model. The process begins with the preparation and implantation of tumor cells, followed by tumor growth monitoring, drug treatment, and final analysis of the therapeutic outcome.



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Caption: Workflow for a **TAM470** in vivo efficacy study.

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Address: 3281 E Guasti Rd

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